13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III
CAS No.: 143527-72-4
Cat. No.: VC0133962
Molecular Formula: C₄₈H₅₉NO₁₅
Molecular Weight: 889.98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143527-72-4 |
|---|---|
| Molecular Formula | C₄₈H₅₉NO₁₅ |
| Molecular Weight | 889.98 |
| IUPAC Name | 3-O-tert-butyl 5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C48H59NO15/c1-25-30(60-41(55)36-34(28-18-14-12-15-19-28)49(45(9,10)63-36)42(56)64-43(4,5)6)23-48(57)39(61-40(54)29-20-16-13-17-21-29)37-46(11,31(52)22-32-47(37,24-58-32)62-27(3)51)38(53)35(59-26(2)50)33(25)44(48,7)8/h12-21,30-32,34-37,39,52,57H,22-24H2,1-11H3/t30-,31-,32+,34-,35+,36+,37-,39-,46+,47-,48+/m0/s1 |
| SMILES | CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Introduction
Structural and Functional Characteristics
Molecular Architecture and Functional Groups
The compound comprises a Baccatin III core (a tetracyclic taxane skeleton) modified with three key functional groups:
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Boc-protected oxazolidine ring: A 1,3-oxazolidine ring substituted with a tert-butyloxycarbonyl (Boc) group at the C-3 position and a phenyl group at C-4. This ring enhances steric protection and solubility.
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Formyl group: Attached to the C-13 position, enabling subsequent conjugation with the N-benzoyl-β-phenylisoserine side chain of paclitaxel .
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Stereochemical configuration: The oxazolidine ring adopts a 4S,5R configuration, critical for maintaining biological activity.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core structure | Baccatin III tetracyclic skeleton |
| Protecting group | tert-Butyloxycarbonyl (Boc) at C-3 oxazolidine |
| Side-chain attachment | Formyl group at C-13 position |
| Stereochemistry | 4S,5R configuration in oxazolidine ring |
Role in Paclitaxel Biosynthesis
Paclitaxel’s mechanism involves stabilizing microtubule dynamics, preventing mitotic cell division. The synthesis from Baccatin III requires:
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Protection of hydroxyl groups: The Boc group prevents acylation or silylation at the C-3 amine during side-chain coupling .
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Selective activation: The formyl group at C-13 is activated for nucleophilic attack by the side-chain precursor .
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Deprotection: Boc removal under acidic conditions (e.g., HCl) generates the free amine, essential for paclitaxel’s bioactivity.
Synthetic Methodologies and Challenges
Key Synthetic Steps
The synthesis involves three stages:
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Protection of Baccatin III:
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Oxazolidine Formation:
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A 2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl group is introduced via a [2+2] cycloaddition or stepwise coupling.
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Side-Chain Coupling:
Table 2: Synthetic Optimization Strategies
| Parameter | Optimization Approach | Yield Improvement |
|---|---|---|
| C-10 acylation | Lewis acid catalysis (TiCl₄) at 0°C | 86% → 94% |
| C-7 protection | Triethylsilylation with excess TESCl in pyridine | 78% → 85% |
| Side-chain coupling | Use of DPC/DMAP in toluene at 73°C | 38% → 64% |
Persistent Challenges
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Steric hindrance: The C-13 hydroxyl is hydrogen-bonded to the C-4 acetate, reducing reactivity .
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Protecting group compatibility: Boc deprotection must occur after side-chain coupling to avoid premature amine exposure.
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Catalyst efficiency: Lewis acids require precise stoichiometry to avoid over-acylation .
Comparative Analysis with Related Compounds
Structural Analogues
Derivatives of Baccatin III differ in protective groups and side-chain modifications:
| Compound | Molecular Formula | Key Modification | Application |
|---|---|---|---|
| Baccatin III | None (natural precursor) | Paclitaxel synthesis baseline | |
| 7-O-(trifluoromethylsulfonyl) Baccatin III | Triflate group at C-7 | Enhanced solubility for analogs | |
| 13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyloxazolidin]} Baccatin III | Additional hydroxymethyl groups | Improved coupling efficiency |
Table 3: Comparative Reactivity
| Property | 13-Boc-Oxazolidin-Baccatin III | 7-TES-Baccatin III |
|---|---|---|
| Solubility in toluene | High | Moderate |
| C-13 activation | Formyl group | Free hydroxyl |
| Side-chain coupling yield | 94% | 64% |
Research Advances and Industrial Applications
Industrial-Scale Production
Key innovations include:
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Microbial fermentation: Engineered Taxus species enhance Baccatin III yields, reducing reliance on yew bark.
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Flow chemistry: Continuous processes for Boc deprotection and side-chain coupling improve safety and throughput.
Therapeutic Impact
Paclitaxel derivatives synthesized from this intermediate exhibit:
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Enhanced efficacy: Targeted microtubule stabilization with reduced neuropathy risk.
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Broader applications: Research into breast, ovarian, and lung cancer treatments .
Future Directions and Emerging Opportunities
Novel Protecting Groups
Exploration of:
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Fluorinated Boc analogues: Improved acid stability during deprotection .
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Click chemistry: Copper-catalyzed azide-alkyne cycloaddition for side-chain attachment.
Sustainability Initiatives
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